![molecular formula C13H7BrOS B2593643 3-bromo-9H-thioxanthen-9-one CAS No. 96407-89-5](/img/structure/B2593643.png)
3-bromo-9H-thioxanthen-9-one
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Overview
Description
3-Bromo-9H-thioxanthen-9-one is a chemical compound with the linear formula C13H7BrOS . It has a molecular weight of 291.17 .
Synthesis Analysis
The synthesis of 3-bromo-9H-thioxanthen-9-one can be achieved through various methods. One method involves the reaction of thioxanthones with bromine and iron in chloroform at 5 - 20℃ for 12 hours . Another method involves the Buchwald−Hartwig, Sonogashira, and Heck reactions .Molecular Structure Analysis
The molecular structure of 3-bromo-9H-thioxanthen-9-one is represented by the InChI code1S/C13H7BrOS/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7H
. The average mass is 291.163 Da and the monoisotopic mass is 289.940094 Da . Chemical Reactions Analysis
Thioxanthen-9-one, a related compound, can mediate reactions via triplet energy transfer (EnT), hydrogen atom transfer (HAT) or single electron transfer (SET) .Physical And Chemical Properties Analysis
3-Bromo-9H-thioxanthen-9-one is a solid substance stored at 4°C .Scientific Research Applications
- Photoluminescent Properties : 3-bromo-9H-thioxanthen-9-one exhibits interesting photoluminescent behavior. Researchers investigate its fluorescence properties, quantum yield, and potential applications in organic light-emitting diodes (OLEDs) and sensors .
- Two-Photon Absorption : Due to its unique structure, this compound may be relevant for two-photon-induced photopolymerization (TPIP). Understanding its optical properties and energy transfer mechanisms is crucial for applications in materials science and photolithography .
- Synthetic Intermediates : Researchers use 3-bromo-9H-thioxanthen-9-one as a building block in the synthesis of more complex molecules. Its reactivity allows for functionalization at the bromine position, enabling access to diverse derivatives .
- Antimicrobial and Anticancer Studies : Investigating the biological activity of derivatives derived from this compound could lead to potential antimicrobial or anticancer agents. Researchers explore its effects on cell viability and mechanisms of action .
- Polymerization Initiators : As a photoactive compound, 3-bromo-9H-thioxanthen-9-one may serve as an initiator in radical polymerization reactions. Its ability to generate radicals upon light exposure makes it valuable for designing new materials .
- Nanoparticle Surface Modification : Researchers explore its use in functionalizing nanoparticles or modifying surfaces due to its reactivity and potential for covalent bonding .
- Photodegradation Studies : Investigating the photodegradation pathways of this compound in the environment helps understand its fate and potential impact. Researchers study its behavior under UV light and interactions with other environmental components .
- Analyte Detection : Researchers explore its use as a fluorescent probe for detecting specific analytes or ions. Its emission properties can be harnessed for sensitive detection methods .
- Photochemical Cyclization : The thioxanthone moiety in this compound can undergo photochemical cyclization reactions, leading to interesting products. Researchers study these transformations for synthetic purposes .
Photophysics and Optoelectronics
Organic Synthesis and Medicinal Chemistry
Materials Science and Nanotechnology
Environmental Chemistry
Analytical Chemistry
Photochemical Reactions
Safety and Hazards
The safety information for 3-bromo-9H-thioxanthen-9-one indicates that it is a hazardous substance. The GHS07 pictogram is used to represent its hazards. The hazard statements include H302, H315, H319, and H335. Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
3-bromothioxanthen-9-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrOS/c14-8-5-6-10-12(7-8)16-11-4-2-1-3-9(11)13(10)15/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMHWHCQUXKSFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(S2)C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-9H-thioxanthen-9-one |
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